5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of interest in recent years. A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo [1,5-a]pyrimidines has been reported . The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group led to the formation of these compounds .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation have been studied extensively. These processes involve the transfer of CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Scientific Research Applications
Synthesis of Pharmaceuticals
Compounds similar to 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol, such as benzene sulfonyl compounds, are utilized in the selective alkylation of N-H groups in pyrrolopyrimidines and 5-aminoindoles. This process is crucial for synthesizing a variety of pharmaceuticals, indicating that our compound could potentially be used in drug development .
Late-stage Difluoromethylation
The difluoromethyl group is a valuable moiety in organic synthesis, particularly in late-stage functionalization. The compound may serve as a reagent or intermediate in late-stage difluoromethylation processes, which are essential for introducing difluoromethyl groups into organic molecules .
Photocatalytic Reactions
Difluoromethyl groups are challenging to introduce into organic compounds. Given the structural similarity, 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol might be used in photocatalytic reactions to efficiently incorporate difluoromethyl groups into various organic substrates .
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods for the synthesis of difluoromethylated compounds . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on the development of safer and more effective formulations of difluoromethylated compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi), an enzyme involved in the mitochondrial respiration chain .
Mode of Action
This complex can undergo reductive elimination to release the difluoromethylarene, regenerating the metal complex .
Biochemical Pathways
Compounds with similar structures, such as 5-fluorouracil, are known to inhibit dna synthesis through inhibition of thymidylate synthase .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures, such as 5-fluorouracil, are known to cause dna damage due to misincorporation of fluoronucleotides into rna and dna .
properties
IUPAC Name |
3-(difluoromethyl)-2-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-3(5(6)7)2-4(10)8-9/h2,5H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJFHJQWPWLQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol |
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